molecular formula C11H15NO2 B13145135 methyl (3S)-3-amino-4-phenylbutanoate

methyl (3S)-3-amino-4-phenylbutanoate

Cat. No.: B13145135
M. Wt: 193.24 g/mol
InChI Key: JFNXWNUTVYGPMF-JTQLQIEISA-N
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Description

Methyl (3S)-3-amino-4-phenylbutanoate is an organic compound with a chiral center, making it an important molecule in the field of stereochemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-4-phenylbutanoate typically involves the esterification of (3S)-3-amino-4-phenylbutanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of immobilized catalysts can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-4-phenylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Methyl (3S)-3-amino-4-phenylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of amino acid derivatives.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-4-phenylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active amino acid, which can then participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-3-amino-4-hydroxybutanoate
  • Methyl (3S)-3-amino-4-methylbutanoate
  • Methyl (3S)-3-amino-4-ethylbutanoate

Uniqueness

Methyl (3S)-3-amino-4-phenylbutanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with aromatic amino acids and proteins, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (3S)-3-amino-4-phenylbutanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1

InChI Key

JFNXWNUTVYGPMF-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C[C@H](CC1=CC=CC=C1)N

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)N

Origin of Product

United States

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